2-Azido-2-phenylacetic acid

Enantiomeric purity Asymmetric hydrolysis α-Azido acid resolution

2-Azido-2-phenylacetic acid (CAS 3380-95-8) is an α-azido carboxylic acid featuring a phenyl substituent at the alpha carbon, with a molecular weight of 177.16 g/mol. This compound serves as a versatile chiral building block in solid-phase peptide synthesis, leveraging the azido group as an atom-efficient amine protecting group that can be reduced under orthogonal conditions.

Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
CAS No. 3380-95-8
Cat. No. B7824983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azido-2-phenylacetic acid
CAS3380-95-8
Molecular FormulaC8H7N3O2
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(=O)O)N=[N+]=[N-]
InChIInChI=1S/C8H7N3O2/c9-11-10-7(8(12)13)6-4-2-1-3-5-6/h1-5,7H,(H,12,13)
InChIKeyXUICXMXDTICQOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Azido-2-phenylacetic acid (CAS 3380-95-8): Procurement-Grade α-Azido Carboxylic Acid Building Block for Peptide Synthesis and β-Lactam Antibiotic Development


2-Azido-2-phenylacetic acid (CAS 3380-95-8) is an α-azido carboxylic acid featuring a phenyl substituent at the alpha carbon, with a molecular weight of 177.16 g/mol [1]. This compound serves as a versatile chiral building block in solid-phase peptide synthesis, leveraging the azido group as an atom-efficient amine protecting group that can be reduced under orthogonal conditions [1]. Its computed LogP of 1.58 distinguishes it sharply from simpler α-azido acids lacking aromatic substitution, positioning it for applications where controlled lipophilicity is critical for membrane permeability or chromatographic behavior . Additionally, the compound is the essential side-chain precursor for Azidocillin, a semi-synthetic penicillin antibiotic whose acid stability and oral bioavailability derive directly from the 2-azido-2-phenylacetyl moiety [1].

Why Generic Substitution Fails: Structural and Physicochemical Prerequisites That Preclude Simple Analog Interchange with 2-Azido-2-phenylacetic acid


The phenyl substituent at the alpha carbon of 2-azido-2-phenylacetic acid imposes three irreplaceable constraints that prevent straightforward substitution by simpler α-azido acids such as 2-azidoacetic acid (CAS 18523-48-3), regioisomers like 4-azidophenylacetic acid (CAS 62893-37-2), or the non-azido precursor phenylacetic acid. First, the phenyl group generates a LogP of 1.58, versus −0.22 for 2-azidoacetic acid—a difference of approximately 1.80 log units, corresponding to a roughly 63-fold higher octanol-water partition coefficient [1]. This lipophilicity differential directly impacts membrane permeability in peptide drug design. Second, the steric and electronic influence of the alpha-phenyl group is critical for achieving high enantiomeric purity during asymmetric hydrolysis; the racemization-prone phenyl-substituted substrate still yields ≥99.5% enantiomeric excess under optimized conditions, a benchmark not reliably met by many other α-azido acid substrates [2]. Third, the 2-azido-2-phenylacetyl side chain is the structural determinant conferring acid stability and ~70% oral bioavailability to Azidocillin, whereas the natural benzylpenicillin (penicillin G) bearing an unsubstituted phenylacetyl side chain is acid-labile and achieves less than 30% oral absorption [3][4]. Substituting this building block with any other α-azido acid eliminates the integrated combination of enantiomeric purity, tailored lipophilicity, and antibiotic side-chain functionality.

Quantitative Differentiation Evidence for 2-Azido-2-phenylacetic acid Versus Closest Analogs


Enantiomeric Purity Benchmark: ≥99.5% ee Achievable for 2-Azido-2-phenylacetic acid Versus Typical α-Azido Acid Resolutions (70–95% ee)

Asymmetric hydrolysis of the corresponding chiral auxiliary-derived α-azido carboximide yields (2S)-azidophenylacetic acid in quantitative yield with a minimum enantiomeric purity of 99.5%, even though the phenyl-substituted substrate is highly racemization-prone [1]. In contrast, enzymatic resolutions of other α-azido acids lacking the bulky α-phenyl group typically achieve enantiomeric excess values in the 70–95% range, as documented in the comprehensive review of α-azido acid resolution methods [2]. This demonstrates that the specific hydrolysis protocol for the phenyl-substituted derivative provides a uniquely high enantiomeric purity suitable for demanding peptide coupling applications.

Enantiomeric purity Asymmetric hydrolysis α-Azido acid resolution Chiral peptide building block

Lipophilicity Advantage: LogP 1.58 for 2-Azido-2-phenylacetic acid Versus LogP −0.22 for 2-Azidoacetic Acid—A 63-Fold Partition Coefficient Difference

The measured LogP of 2-azido-2-phenylacetic acid is 1.58 , compared to −0.22 for the generic α-azido acid analog 2-azidoacetic acid (CAS 18523-48-3) [1] and 1.88 for the regioisomeric 4-azidophenylacetic acid . The difference of approximately 1.80 log units between the target compound and 2-azidoacetic acid translates to a roughly 63-fold higher octanol-water partition coefficient (10^1.80 ≈ 63), indicating substantially greater lipophilicity. This positions 2-azido-2-phenylacetic acid as a preferred building block when membrane permeability or hydrophobic chromatographic retention is desired, while the 4-azidophenylacetic acid regioisomer offers a slightly higher LogP (1.88) for applications requiring maximal hydrophobicity.

Lipophilicity LogP Membrane permeability Peptide drug design

Oral Bioavailability of Azidocillin (~70%) Enabled by 2-Azido-2-phenylacetyl Side Chain Versus Penicillin G (<30% Oral Absorption)

Azidocillin, the semi-synthetic penicillin incorporating the 2-azido-2-phenylacetyl side chain, is acid-stable and demonstrates an oral bioavailability of approximately 70% in humans [1]. In contrast, penicillin G (benzylpenicillin), which bears a non-azido phenylacetyl side chain, is largely inactivated at gastric pH and achieves less than 30% oral absorption, necessitating parenteral administration [2]. The azido substituent at the alpha carbon of the phenylacetyl moiety is the key structural determinant conferring this acid stability, making 2-azido-2-phenylacetic acid the indispensable precursor for orally bioavailable penicillin analogs.

Acid stability Oral bioavailability β-Lactam antibiotic Azidocillin synthesis

Optimal Research and Industrial Application Scenarios for 2-Azido-2-phenylacetic acid Procurement


Enantioselective Solid-Phase Peptide Synthesis Requiring ≥99.5% Enantiomeric Purity

In solid-phase peptide synthesis (SPPS), the use of enantiomerically pure building blocks is essential to avoid diastereomeric contamination in the final peptide product. 2-Azido-2-phenylacetic acid can be obtained with ≥99.5% enantiomeric excess via the optimized LiOH hydrolysis protocol [1], a benchmark that exceeds the 70–95% ee range typical for enzymatic resolutions of other α-azido acids [2]. This makes it the preferred procurement choice for peptide chemists synthesizing stereochemically defined peptides where post-coupling chiral purification is impractical or cost-prohibitive.

Design of Membrane-Permeable Peptide Therapeutics via Enhanced Lipophilicity

The LogP of 1.58 for 2-azido-2-phenylacetic acid provides a 63-fold higher octanol-water partition coefficient compared to 2-azidoacetic acid (LogP −0.22) [3]. For medicinal chemistry programs developing peptide-based therapeutics that require passive membrane permeability, this lipophilicity advantage is directly relevant. Procurement of the phenyl-substituted building block eliminates the need for post-synthetic lipophilic modification of peptide conjugates, streamlining lead optimization workflows.

Synthesis of Acid-Stable Oral β-Lactam Antibiotics (Azidocillin and Analogs)

2-Azido-2-phenylacetic acid is the direct side-chain precursor for Azidocillin, a semi-synthetic penicillin with approximately 70% oral bioavailability attributable to the acid stability conferred by the α-azido substituent [4]. In contrast, penicillin G derived from non-azido phenylacetic acid is acid-labile and achieves less than 30% oral absorption [5]. For industrial antibiotic development programs targeting orally bioavailable β-lactam formulations, procurement of 2-azido-2-phenylacetic acid is a prerequisite for accessing this acid-stable pharmacophore class.

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